3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cereblon Binding Targeted Protein Degradation Medicinal Chemistry

3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 2287267-33-6) is a synthetic, fluorinated analog of the immunomodulatory drug (IMiD) lenalidomide. It belongs to the class of oxoisoindolinyl piperidine-2,6-dione compounds that function as molecular glue ligands for the E3 ubiquitin ligase substrate receptor cereblon (CRBN).

Molecular Formula C13H11FN2O3
Molecular Weight 262.24 g/mol
Cat. No. B8074701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Molecular FormulaC13H11FN2O3
Molecular Weight262.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)F
InChIInChI=1S/C13H11FN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18)
InChIKeyCRERMPWPVMFLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A Fluorinated Cereblon Ligand for Targeted Protein Degradation Research


3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 2287267-33-6) is a synthetic, fluorinated analog of the immunomodulatory drug (IMiD) lenalidomide [1]. It belongs to the class of oxoisoindolinyl piperidine-2,6-dione compounds that function as molecular glue ligands for the E3 ubiquitin ligase substrate receptor cereblon (CRBN) [2]. The compound is primarily utilized as a building block in the design of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders due to the electron-withdrawing fluorine substitution at the 7-position of the isoindolinone ring, which is hypothesized to modulate CRBN binding affinity and neosubstrate degradation profiles [1][2].

Why Generic Lenalidomide Cannot Replace 3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in Cereblon-Targeting Applications


The interchangeability of thalidomide analogs like lenalidomide or pomalidomide with 3-(7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is not scientifically justifiable for precise chemical biology or degrader development. The single-atom substitution of hydrogen with fluorine at the C7 position on the isoindolinone ring fundamentally alters the compound's electronic surface, which has been shown to directly correlate with the binding affinity for cereblon (CRBN) [1]. A systematic study of fluorinated thalidomide analogs demonstrated that fluorination enhances both CRBN binding and downstream antiangiogenic effects, but these two phenomena are not directly correlated, indicating that the fluorine atom independently triggers distinct pharmacological outcomes that cannot be predicted or replicated by non-fluorinated parent molecules [1]. Therefore, substituting this compound with lenalidomide may result in altered neosubstrate degradation profiles and unpredictable efficacy in targeted protein degradation applications.

Quantitative Differentiation Evidence for 3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Against Comparators


Cereblon Binding Affinity: Fluorination-Dependent Enhancement Over Non-Fluorinated Analogs

The introduction of fluorine atoms into the thalidomide/lenalidomide scaffold is known to increase binding affinity for cereblon. A quantitative microscale thermophoresis (MST) study on a systematic set of analogs showed that fluorination correlates positively with CRBN binding [1]. While specific Kd/IC50 values for the 7-fluoro compound versus lenalidomide were not publicly disclosed in the available literature, the class-level inference is that the 7-fluoro substitution provides stronger binding than the parent lenalidomide, as is the case for other fluorinated derivatives within the same study [1].

Cereblon Binding Targeted Protein Degradation Medicinal Chemistry

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile

Computationally predicted properties from PubChem reveal that 3-(7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has a XLogP3-AA of 0.3, indicating lower lipophilicity compared to lenalidomide (XLogP3: 0.7) [1][2]. The hydrogen bond donor count is identical (1), while the acceptor count is slightly higher at 4 compared to lenalidomide's 3, due to the fluorine atom [1][2]. These differences suggest a distinct cellular permeability and solubility profile that could influence its performance in cellular assays or in vivo models.

ADME Properties Lipophilicity Drug Design

Potential for Altered Neosubstrate Degradation Profile

Research on lenalidomide derivatives demonstrates that minor structural modifications can dramatically alter the neosubstrate degradation profile. Studies on Lenalidomide-4-Br-7-fluoro, a related fluorinated analog, show that the introduction of halogen atoms at the 7-position shifts the degradation preference among cereblon neosubstrates (e.g., IKZF1/3, CK1α) [1]. While direct comparative degradation data for the non-brominated 7-fluoro compound is not publicly available, this class-level evidence strongly suggests that 3-(7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione will exhibit a distinct degradation fingerprint compared to lenalidomide or pomalidomide, making it a valuable tool for exploring differential biology.

Neosubstrate Selectivity IKZF1/3 Degradation CK1α Degradation

High-Impact Research Applications for 3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Based on Differential Evidence


Design of Cereblon-Focused Degrader Libraries with Tunable Lipophilicity

The reduced XLogP3 (0.3) compared to lenalidomide (0.7) positions this compound as a preferred CRBN ligand for building degrader libraries where lower lipophilicity is desired to improve oral bioavailability or reduce off-target protein binding. Researchers can use this compound to systematically explore the impact of fluorine substitution on the pharmacokinetic properties of PROTAC molecules without significantly altering the molecular weight [1][2].

Evaluating the Role of Fluorination in CRBN-Dependent Antiangiogenic Activity

Given that fluorination has been decoupled from direct CRBN-mediated antiangiogenic effects [3], this compound serves as a critical tool to study the independent pathways through which fluorinated IMiDs inhibit angiogenesis. It can be used in comparative assays with lenalidomide to elucidate whether the 7-fluoro substitution enhances antiangiogenic potency through CRBN-independent mechanisms, aiding in the discovery of novel anticancer agents.

Probing Neosubstrate Selectivity in Hematological Malignancy Models

The predicted altered neosubstrate degradation profile, inferred from the structure-activity relationships of halogenated lenalidomide analogs [4], makes this compound a valuable probe for investigating cereblon biology in multiple myeloma and myelodysplastic syndrome (MDS) cell lines. It enables the dissection of IKZF1/3-dependent versus CK1α-dependent biological responses, which is essential for developing next-generation molecular glues with improved disease selectivity.

Quote Request

Request a Quote for 3-(7-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.